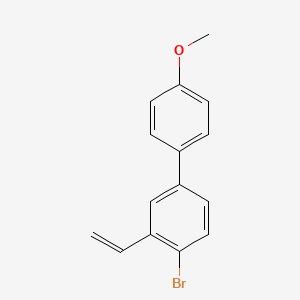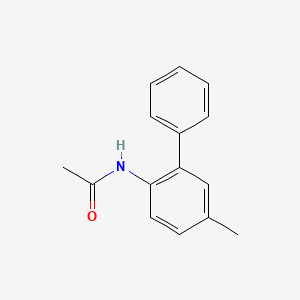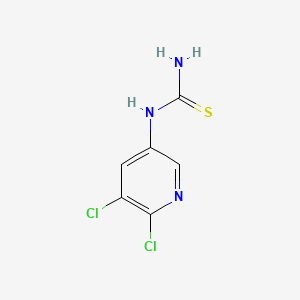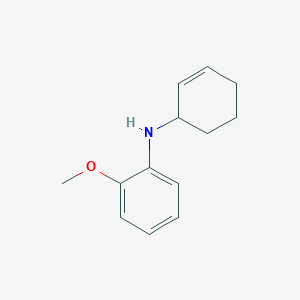![molecular formula C21H22N2 B14127739 N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 798-68-5](/img/structure/B14127739.png)
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is an organic compound with the molecular formula C21H22N2. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves the reaction of 2,3-dimethylaniline with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline moiety, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,2,3-tetramethyl-4-(2-quinolin-4-ylethenyl)aniline
- 3,5,N,N-Tetramethylaniline
Uniqueness
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to its specific structural features, including the presence of both quinoline and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
798-68-5 |
|---|---|
Molekularformel |
C21H22N2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-15-16(2)21(23(3)4)12-11-17(15)9-10-18-13-14-22-20-8-6-5-7-19(18)20/h5-14H,1-4H3/b10-9+ |
InChI-Schlüssel |
BOHNKFWQJRVQCE-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1C)N(C)C)/C=C/C2=CC=NC3=CC=CC=C23 |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N(C)C)C=CC2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



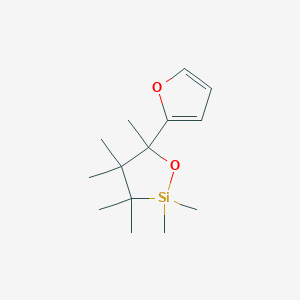
![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
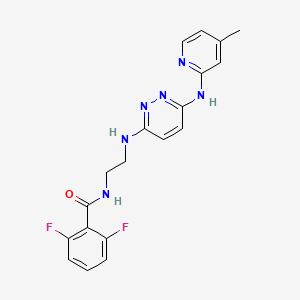
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
